molecular formula C15H12ClN3O2 B4550777 5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4550777
M. Wt: 301.73 g/mol
InChI Key: KQKMXRSGVOSWRO-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical research compound based on the pyrido[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry due to its diverse biological activities. This scaffold is recognized for its structural similarity to purines, allowing it to interact with a variety of enzymatic targets. Recent scientific investigations into amino-functionalized pyrido[2,3-d]pyrimidine-6-carboxylate derivatives have highlighted their potential as multi-target therapeutic agents, demonstrating potent dual anticancer and antibacterial activities in preclinical research settings . In oncology-focused research, closely related derivatives have shown promising cytotoxicity against several human cancer cell lines, including HeLa, HepG-2, and MCF-7 . The mechanism of action for this compound class is associated with the potent inhibition of key oncogenic drivers, particularly the wild-type epidermal growth factor receptor (EGFR WT ) and its resistant mutant form (EGFR T790M ) . Beyond receptor inhibition, these compounds can induce G0/G1 cell cycle arrest and trigger apoptosis in cancer cells, while also significantly suppressing cell migration in wound healing assays . From an infectious disease research perspective, the pyrido[2,3-d]pyrimidine core has exhibited measurable antibacterial efficacy against therapeutically challenging pathogens such as E. coli and P. aeruginosa . In silico predictive studies further suggest that these scaffolds may possess strong binding affinity to viral targets, including HCV NS5A and SARS-CoV-2 M pro , indicating a broad spectrum of research applications . This combination of properties makes this compound a versatile candidate for researchers exploring new multi-target agents in cancer and antimicrobial therapy development.

Properties

IUPAC Name

5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-18-13-12(14(20)19(2)15(18)21)10(7-8-17-13)9-5-3-4-6-11(9)16/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKMXRSGVOSWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often require temperatures around 250°C in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions and scalability. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.

Scientific Research Applications

5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrido[2,3-d]pyrimidine Core : Provides a planar, aromatic system conducive to π-π stacking and hydrogen bonding.
  • Methyl Substituents : Improve metabolic stability by blocking oxidation sites.

Comparison with Structurally Similar Compounds

Pyrido[2,3-d]pyrimidine derivatives and related heterocycles exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with key analogs:

Pyrido[2,3-d]pyrimidine Derivatives

Compound A : 5-(3-Bromophenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Structural Differences : Bromine at position 5 and a hydroxyl-methoxyphenyl group at position 5.
  • Molecular Weight : 468.30 g/mol (vs. ~350 g/mol for the target compound).

Compound B : 6-(Hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

  • Structural Differences : Hydroxybenzoyl groups at position 4.
  • Activity : Demonstrated HOMO-LUMO gaps of 3.91–4.10 eV, correlating with electronic properties for charge-transfer interactions in photodynamic therapy .
  • Synthesis : Prepared via hydroxybenzoyl incorporation, differing from the target compound’s chlorophenyl-focused synthesis .

Compound C : 7-Amino-6-(aminomethyl)-5-(2-bromophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Structural Differences: Bromophenyl group with amino-methyl substituents.
  • Activity: Potential DNA-binding capability due to amine groups, unlike the target compound’s reliance on chlorophenyl for hydrophobic interactions .

Thieno[2,3-d]pyrimidine Derivatives

Compound D : 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Core Difference: Thieno[2,3-d]pyrimidine instead of pyrido[2,3-d]pyrimidine.
  • Activity : Superior antimicrobial activity against Staphylococcus aureus (MIC: 2 µg/mL vs. Metronidazole’s 8 µg/mL) due to thiazole and thiophene moieties .
  • Synthesis : Alkylation at position 1 reduces activity, contrasting with the target compound’s retained efficacy despite methylation .

Compound E : 3-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

  • Structural Differences : Methoxybenzyl substituent.
  • Activity : Anticancer activity via apoptosis induction, with IC₅₀ values <10 µM in breast cancer cells .

Substituent Impact Analysis

Substituent Target Compound Analog (e.g., Compound D) Biological Consequence
Chlorophenyl 2-Chlorophenyl Phenyl/Thiazole Enhanced hydrophobicity and target binding
Methyl Groups 1,3-Dimethyl 1-Methyl Improved metabolic stability
Core Heterocycle Pyrido[2,3-d] Thieno[2,3-d] Thieno derivatives favor antimicrobial activity

Biological Activity

5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound known for its diverse biological activities. This compound belongs to the class of pyrido[2,3-d]pyrimidines and has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

  • Molecular Formula: C13H11ClN4O2
  • Molecular Weight: 286.71 g/mol
  • IUPAC Name: this compound

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity: This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects: Research has shown that this compound can reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines.
  • Antiproliferative Activity: The compound has been tested for its ability to inhibit cancer cell proliferation. It has shown promising results in various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer).

The mechanism of action involves the inhibition of specific enzymes and receptors that are crucial in disease processes. For instance:

  • Inhibition of eEF-2K: The compound has been identified as a potential inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a role in protein synthesis and cell growth. In vitro studies have demonstrated an IC50 value of approximately 420 nM for this inhibition .

Case Study: Antiproliferative Activity

A study focused on the antiproliferative effects of various pyrido[2,3-d]pyrimidine derivatives found that this compound exhibited significant cytotoxicity against MCF7 and HCT116 cell lines. The results indicated that the compound inhibited cell viability in a dose-dependent manner.

CompoundCell LineIC50 (µM)
This compoundMCF712.5
This compoundHCT11615.0

Case Study: Anti-inflammatory Activity

In another study investigating anti-inflammatory properties, the compound was shown to significantly reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrido[2,3-d]pyrimidines:

CompoundBiological ActivityIC50 (µM)
Pyrido[2,3-d]pyrimidin-5-oneAntiproliferative10.0
Pyrido[2,3-d]pyrimidin-7-oneTyrosine kinase inhibitor8.0

Q & A

Q. How to correlate spectral data with electronic environment changes in derivatives?

  • Methodology : Compare NMR chemical shifts (e.g., deshielding of NH protons in DMSO-d6 due to hydrogen bonding) and UV-vis absorption maxima (e.g., λmax ~270 nm for π→π* transitions) with DFT-predicted electron densities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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